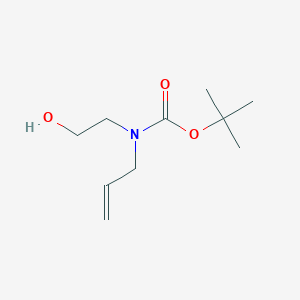

Tert-butyl allyl(2-hydroxyethyl)carbamate

Description

Tert-butyl allyl(2-hydroxyethyl)carbamate (CAS: 92001-93-9) is a carbamate derivative featuring an allyl group, a 2-hydroxyethyl substituent, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol . This compound is primarily utilized in organic synthesis as a versatile intermediate for pharmaceuticals and functional materials. The Boc group provides stability under basic conditions, while the allyl and hydroxyl moieties enable diverse reactivity, including nucleophilic substitutions, coupling reactions, and oxidation .

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,12H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYSPYYKPOZHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl allyl(2-hydroxyethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The reaction conditions are relatively mild, making it a convenient method for preparing this compound .

Industrial Production Methods: In an industrial setting, the production of tert-butyl allyl(2-hydroxyethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl allyl(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates and other derivatives.

Reduction: Reduction reactions can convert the compound into amines and alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: Tert-butyl allyl(2-hydroxyethyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex molecules .

Biology: In biological research, this compound is used in the synthesis of phosphatidyl ethanolamines and ornithine, which are important components of cell membranes and metabolic pathways .

Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and other bioactive molecules .

Industry: In the industrial sector, tert-butyl allyl(2-hydroxyethyl)carbamate is employed in the production of various chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl allyl(2-hydroxyethyl)carbamate involves its role as a protecting group for amines. It forms stable carbamate bonds with amine groups, preventing unwanted reactions during synthesis. The compound can be removed under mild acidic or basic conditions, allowing for the selective deprotection of amine groups . The molecular targets and pathways involved include the formation and cleavage of carbamate bonds, which are essential for the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Key Observations :

- Hydroxyethyl vs. Methylallyl : The hydroxyl group in the target compound enables hydrogen bonding and polar interactions, while methylallyl (in CAS 74332-85-7) enhances lipophilicity .

- Aminooxy vs. Acrylamido: The aminooxy group (CAS 75051-55-7) facilitates oxime formation, whereas acrylamido (CAS 165196-44-1) is reactive in Michael additions .

Reactivity Insights :

- The allyl group in the target compound is critical for Pd-catalyzed cross-couplings (e.g., Heck reactions) , whereas the hydroxyl group can be functionalized via silylation or sulfonation .

- Tert-butyl (2-aminooxyethyl)carbamate (CAS 75051-55-7) is preferred for bioconjugation due to its oxime-forming capability .

Physicochemical Properties

Notable Trends:

- Hydroxyethyl-containing compounds exhibit higher polarity and water solubility compared to methylallyl derivatives.

- Aminoethyl substitution (CAS 364056-56-4) enhances aqueous solubility due to basic amine functionality .

Comparative Advantages :

- The target compound’s dual functionality (allyl + hydroxyl) makes it ideal for multi-step syntheses , whereas acrylamido derivatives are niche in material science .

Biological Activity

Tert-butyl allyl(2-hydroxyethyl)carbamate (TBHEC) is an organic compound with the molecular formula C₁₂H₂₃NO₂, characterized by the presence of a tert-butyl group, a hydroxyethyl moiety, and an allyl side chain. This unique structure suggests potential biological activities that merit detailed exploration.

The compound features several functional groups that contribute to its reactivity:

- Tert-butyl group : Provides steric hindrance and stability.

- Allyl group : Allows for potential polymerization and nucleophilic reactions.

- Hydroxyethyl moiety : Enhances solubility and may participate in hydrogen bonding.

The molecular weight of TBHEC is approximately 229.32 g/mol, which indicates its moderate size for interactions with biological macromolecules.

TBHEC's biological activity can be attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that compounds with similar structures may influence metabolic pathways by:

- Acting as enzyme inhibitors or activators.

- Modulating receptor activity, particularly in the gastrointestinal tract.

In Vitro Studies

- Enzyme Interaction : TBHEC has been shown to interact with enzymes involved in metabolic pathways. For example, it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Line Studies : In studies using human cell lines, TBHEC demonstrated cytotoxic effects at high concentrations, suggesting a potential role in cancer therapy.

In Vivo Studies

- Gastrointestinal Motility : Research indicates that TBHEC may act as an agonist for motilin receptors, enhancing gastrointestinal motility. This effect was observed in animal models where administration of TBHEC resulted in increased peristalsis and reduced transit time through the gut.

- Toxicological Assessments : Toxicity studies have indicated low acute toxicity levels in rodents, suggesting a favorable safety profile for further development .

Case Studies

Applications in Medicine and Industry

TBHEC's unique structure and biological activity suggest several potential applications:

- Therapeutic Agent : As a prokinetic agent for treating gastrointestinal disorders such as chronic constipation and gastroparesis.

- Research Tool : For studying receptor interactions and metabolic pathways in pharmacology.

- Material Science : Its reactivity may allow it to be used in the synthesis of novel polymers or drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.